Benzyl-PEG5-CH2CO2tBu
Overview
Description
Benzyl-PEG5-CH2CO2tBu is a polyethylene glycol (PEG) derivative that contains a benzyl group and a t-butyl ester group. This compound is primarily used as a linker in various chemical and biological applications due to its hydrophilic properties, which enhance the solubility of the molecules it is attached to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG5-CH2CO2tBu involves the reaction of benzyl alcohol with PEG5 (a polyethylene glycol with five ethylene glycol units) followed by esterification with t-butyl chloroformate. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG5-CH2CO2tBu undergoes several types of chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Amide Bond Formation: Coupling agents such as EDC, DCC, or HATU are used in the presence of a base (e.g., triethylamine) to facilitate the formation of amide bonds.
Major Products Formed
Scientific Research Applications
Benzyl-PEG5-CH2CO2tBu has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl-PEG5-CH2CO2tBu primarily involves its role as a linker. The benzyl and t-butyl groups can be removed under acidic conditions, allowing the carboxylic acid to react with amines to form stable amide bonds. This property makes it a valuable tool in the conjugation of various molecules, enhancing their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-CH2CO2tBu: Similar structure but with four ethylene glycol units instead of five.
Benzyl-PEG6-CH2CO2tBu: Similar structure but with six ethylene glycol units instead of five.
Uniqueness
Benzyl-PEG5-CH2CO2tBu is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly useful in applications where precise control over the solubility and reactivity of the conjugated molecules is required .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLULCFEHFJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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